

# Application Notes and Protocols: Fenfluramine as an Adjunctive Therapy in Refractory Epilepsy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of fenfluramine as an adjunctive therapy for refractory epilepsy, with a focus on its use in Dravet syndrome and Lennox-Gastaut syndrome. The information compiled includes its mechanism of action, clinical efficacy and safety data, and detailed experimental protocols for preclinical evaluation.

#### **Mechanism of Action**

Fenfluramine's anticonvulsant properties are attributed to a dual mechanism of action involving the serotonergic system and sigma-1 ( $\sigma$ 1) receptors.[1][2] This multifaceted approach helps to restore the balance between excitatory and inhibitory neurotransmission in the brain.[3][4][5]

- Serotonergic Activity: Fenfluramine and its active metabolite, norfenfluramine, increase extracellular serotonin levels by inhibiting its reuptake and promoting its release.[3][6][7] This enhanced serotonergic neurotransmission leads to the activation of various serotonin receptors. Agonistic activity at the 5-HT1D and 5-HT2C receptors is thought to be primarily responsible for its antiseizure effects.[6][8] Activation of these receptors, particularly 5-HT2A and 5-HT2C, is believed to enhance GABAergic inhibition.[3][6]
- Sigma-1 (σ1) Receptor Modulation: Fenfluramine acts as a positive modulator of the σ1 receptor.[3][9] This action is thought to reduce glutamatergic excitability, thereby contributing to its anticonvulsant effects.[1][6] The σ1 receptor is implicated in various cellular functions,



and its modulation by fenfluramine may also contribute to the observed improvements in executive function in some patients.[1][9]

This dual mechanism, which enhances inhibitory GABAergic signaling and decreases excitatory glutamatergic activity, is unique among antiseizure medications.[1][2]

#### **Signaling Pathway of Fenfluramine**



Click to download full resolution via product page

Caption: Fenfluramine's dual mechanism of action.

### **Clinical Efficacy and Safety Data**

Fenfluramine has been approved for the treatment of seizures associated with Dravet syndrome and Lennox-Gastaut syndrome.[8][10] Clinical trials have demonstrated its efficacy in reducing seizure frequency in these patient populations.

### **Dravet Syndrome**

Randomized controlled trials (RCTs) have shown that adjunctive therapy with fenfluramine leads to a significant reduction in convulsive seizure frequency in patients with Dravet syndrome.[11][12][13][14]

Table 1: Efficacy of Adjunctive Fenfluramine in Dravet Syndrome Clinical Trials



| Study (Trial<br>ID)                    | Treatment<br>Group<br>(Dose)                        | N  | Primary<br>Endpoint                                 | Median<br>Reduction<br>in Seizure<br>Frequency   | Responder<br>Rate (≥50%<br>Reduction) |
|----------------------------------------|-----------------------------------------------------|----|-----------------------------------------------------|--------------------------------------------------|---------------------------------------|
| Lagae et al.<br>(NCT026829<br>27)      | Fenfluramin<br>e (0.7<br>mg/kg/day)                 | 40 | Change in monthly convulsive seizure frequency      | 62.3% greater reduction vs. placebo[15]          | 72.9%[13]                             |
|                                        | Fenfluramine<br>(0.2<br>mg/kg/day)                  | 38 |                                                     | -                                                | -                                     |
|                                        | Placebo                                             | 39 |                                                     | -                                                | 6.3%[13]                              |
| Nabbout et<br>al.<br>(NCT029268<br>98) | Fenfluramine<br>(0.4<br>mg/kg/day) +<br>Stiripentol | 43 | Change in mean monthly convulsive seizure frequency | 54.0%<br>greater<br>reduction vs.<br>placebo[14] | 54%[14]                               |
|                                        | Placebo +<br>Stiripentol                            | 44 |                                                     | -                                                | 5%[14]                                |

| Sullivan et al. (Open-Label Extension) | Fenfluramine (up to 0.7 mg/kg/day) | 232 | Long-term reduction in convulsive seizure frequency | - | 64.4%[11][12] |

Table 2: Common Treatment-Emergent Adverse Events in Dravet Syndrome Trials (Incidence ≥10% and greater than placebo)



| Adverse Event      | Fenfluramine Groups  | Placebo Group |  |
|--------------------|----------------------|---------------|--|
| Decreased appetite | Reported[11][12][13] | Reported[13]  |  |
| Somnolence         | Reported[13]         | Reported[13]  |  |
| Fatigue            | Reported[11][12]     | -             |  |
| Diarrhea           | Reported[11][12]     | -             |  |

| Pyrexia (Fever) | Reported[11][12][13] | Reported[13] |

Note: No cases of valvular heart disease or pulmonary arterial hypertension were observed in these trials.[13][14]

#### **Lennox-Gastaut Syndrome (LGS)**

Fenfluramine has also been shown to be effective in reducing the frequency of drop seizures in patients with LGS.[16][17][18][19]

Table 3: Efficacy of Adjunctive Fenfluramine in Lennox-Gastaut Syndrome Clinical Trial (NCT03355209) | Treatment Group (Dose) | N | Primary Endpoint | Median Percentage Reduction in Drop Seizure Frequency | Responder Rate (≥50% Reduction) | | :--- | :--- | :--- | :--- | | Fenfluramine (0.7 mg/kg/day) | 87 | Percentage change from baseline in drop seizure frequency | 26.5% | 25%[16][17] | | Fenfluramine (0.2 mg/kg/day) | 89 | | 14.2% | - | | Placebo | 87 | | 7.6% | 10%[16][17] |

In a subgroup analysis of this trial, fenfluramine was particularly effective in reducing generalized tonic-clonic seizures.[16][17] An open-label extension study showed a sustained reduction in drop seizures over a median treatment duration of 364 days.[20]

Table 4: Common Treatment-Emergent Adverse Events in LGS Trial (Incidence ≥10% and greater than placebo)



| Adverse Event      | Fenfluramine Groups | Placebo Group |
|--------------------|---------------------|---------------|
| Decreased appetite | 22%                 | -             |
| Somnolence         | 13%                 | -             |
| Fatigue            | 13%                 | -             |
| Diarrhea           | Reported[20]        | -             |

| Vomiting | Reported[20] | - |

Note: No cases of valvular heart disease or pulmonary arterial hypertension were observed in this trial.[16][17]

## **Experimental Protocols**

The following are example protocols for the preclinical evaluation of fenfluramine in animal models of epilepsy.

# Protocol: Evaluation of Anticonvulsant Efficacy in a Zebrafish Model of Dravet Syndrome

This protocol is based on methodologies used in preclinical studies of fenfluramine.[6][21]

Objective: To assess the efficacy of fenfluramine in reducing seizure-like behavior and epileptiform discharges in a scn1a mutant zebrafish model of Dravet syndrome.

#### Materials:

- scn1a mutant zebrafish larvae (5-7 days post-fertilization)
- Fenfluramine stock solution
- Embryo medium (E3)
- Micro-multiwell plates (e.g., 96-well)
- High-speed camera and tracking software



• Local field potential (LFP) recording setup with glass microelectrodes

#### Procedure:

- Animal Preparation: Place individual zebrafish larvae into wells of a multiwell plate containing E3 medium.
- Drug Administration: Add fenfluramine to the E3 medium at various concentrations. Include a
  vehicle control group.
- Acclimation: Allow larvae to acclimate for a specified period.
- Behavioral Assessment:
  - Record larval movement using a high-speed camera for a defined duration.
  - Analyze video data to quantify seizure-like behavior (e.g., hyperactivity, convulsive-like movements).
- · Electrophysiological Recording:
  - Immobilize larvae in low-melting-point agarose.
  - Record LFP from the optic tectum to measure epileptiform discharges.
- Data Analysis: Compare the frequency and duration of seizure-like behaviors and epileptiform discharges between fenfluramine-treated and control groups.

# **Experimental Workflow for Preclinical Anticonvulsant Screening**





Click to download full resolution via product page

Caption: A typical preclinical workflow for anticonvulsant drug evaluation.

## **Protocol: In Vitro Receptor Binding Assay**

This protocol outlines a general procedure for determining the binding affinity of fenfluramine to specific serotonin or sigma-1 receptors, based on methods described in the literature.[9]



Objective: To determine the binding affinity (Ki) of fenfluramine for a target receptor (e.g., 5-HT1D or  $\sigma$ 1).

#### Materials:

- Cell membranes expressing the target receptor
- Radiolabeled ligand specific for the target receptor
- Fenfluramine at various concentrations
- Assay buffer
- Filter plates
- Scintillation counter

#### Procedure:

- Reaction Setup: In a multiwell plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of fenfluramine.
- Incubation: Incubate the mixture to allow for binding to reach equilibrium.
- Separation: Separate bound from unbound radioligand by rapid filtration through filter plates.
- Washing: Wash the filters to remove non-specifically bound radioligand.
- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Plot the displacement of the radioligand by fenfluramine and calculate the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

## **Clinical Trial Design Considerations**

The design of clinical trials for adjunctive therapies in refractory epilepsy requires careful consideration of patient population and endpoints.



## Logical Flow for Patient Eligibility in a Refractory **Epilepsy Clinical Trial**





Click to download full resolution via product page

Caption: Patient eligibility criteria for refractory epilepsy clinical trials.

#### Conclusion

Fenfluramine represents a significant advancement in the treatment of refractory epilepsy, particularly for patients with Dravet syndrome and Lennox-Gastaut syndrome. Its unique dual mechanism of action offers a novel therapeutic strategy. The provided data and protocols serve as a valuable resource for researchers and drug development professionals working to further understand and expand the applications of fenfluramine in epilepsy and other neurological disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Frontiers | Fenfluramine: a plethora of mechanisms? [frontiersin.org]
- 2. Dual-Activity-of-Fenfluramine-(Fintepla®)-as-a-Serotonin-Receptor-Agonist-and-Positive-Sigma-1-Receptor-Modulator--Implication-for-Disease-Modification-in-Developmental-and-Epileptic-Encephalopathies [aesnet.org]
- 3. The biggest source of information for doctors pr... | proLékaře.cz [prolekare.cz]
- 4. researchgate.net [researchgate.net]
- 5. An Emerging Role for Sigma-1 Receptors in the Treatment of Developmental and Epileptic Encephalopathies [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Fenfluramine Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. dravetfoundation.org [dravetfoundation.org]
- 10. go.drugbank.com [go.drugbank.com]



- 11. Frontiers | Improving Therapy of Pharmacoresistant Epilepsies: The Role of Fenfluramine [frontiersin.org]
- 12. Improving Therapy of Pharmacoresistant Epilepsies: The Role of Fenfluramine PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fenfluramine in the treatment of Dravet syndrome: Results of a third randomized, placebo-controlled clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. institutimagine.org [institutimagine.org]
- 15. researchgate.net [researchgate.net]
- 16. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 17. neurologylive.com [neurologylive.com]
- 18. Fenfluramine Safe and Effective for Treatment of Seizures in Lennox-Gastaut Syndrome
   Practical Neurology [practicalneurology.com]
- 19. Efficacy and Safety of Fenfluramine for the Treatment of Seizures Associated With Lennox-Gastaut Syndrome: A Randomized Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 20. Final analysis of open-label extension (OLE) study of FINTEPLA® (fenfluramine) in Lennox-Gastaut syndrome published in Epilepsy & Behavior | UCB [ucb-usa.com]
- 21. Reintroducing Fenfluramine as a Treatment for Seizures: Current Knowledge, Recommendations and Gaps in Understanding PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Fenfluramine as an Adjunctive Therapy in Refractory Epilepsy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672511#fenfluramine-as-an-adjunctive-therapy-in-refractory-epilepsy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com